N-(2,2-difluoroethyl)-3-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-difluoroethyl)-3-iodoaniline is a compound of interest in various fields of chemistry and medicinal research
Mechanism of Action
Target of Action
Compounds with similar structures, such as bexicaserin , have been under investigation for their potential effects on various biological targets.
Mode of Action
It’s known that the 2,2-difluoroethyl group is an important lipophilic hydrogen bond donor in medicinal chemistry . The presence of electronegative fluorine atoms allows for lipophilicity modulation and increases the acidity of the proton, tuning drug target affinity and specificity .
Biochemical Pathways
The compound’s 2,2-difluoroethyl group has been shown to participate in reactions such as the asymmetric s n 2’-s n 2’ reaction , indicating potential involvement in complex biochemical transformations.
Pharmacokinetics
For instance, the C–F bonds can impart metabolic stability, making the difluoroethyl group a stable bioisostere for alcohol, ether, thiol, amine, and amide pharmacophores .
Result of Action
The compound’s potential to participate in complex biochemical reactions suggests it could have significant effects at the molecular and cellular levels .
Action Environment
The action of N-(2,2-difluoroethyl)-3-iodoaniline can be influenced by various environmental factors. For example, the solubility of fluorinated polyacrylamides in water can be easily controlled by changing the number of fluorine atoms in N-ethyl groups . This suggests that the compound’s action, efficacy, and stability could be modulated by its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)-3-iodoaniline typically involves the introduction of the difluoroethyl group and the iodine atom into the aniline structure. One common method is the electrophilic 2,2-difluoroethylation of amines using hypervalent iodine reagents. This process involves the reaction of aniline with (2,2-difluoroethyl)(aryl)iodonium triflate under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)-3-iodoaniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or iodine atoms.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The specific conditions depend on the desired transformation and the reactivity of the compound.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(2,2-difluoroethyl)-3-iodoaniline has several scientific research applications:
Medicinal Chemistry: It is used in the design of pharmaceuticals due to its unique structural features and potential biological activity.
Materials Science: The compound’s fluorinated groups can enhance the properties of materials, making them more stable and hydrophobic.
Biological Studies: It can be used as a probe in biological studies to investigate the interactions of fluorinated compounds with biological targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include N-(2,2,2-trifluoroethyl)aniline and other fluorinated anilines. These compounds share structural similarities but differ in the number and position of fluorine atoms.
Uniqueness
N-(2,2-difluoroethyl)-3-iodoaniline is unique due to the presence of both the difluoroethyl group and the iodine atom. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for halogen bonding, which are not found in other similar compounds .
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-3-iodoaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2IN/c9-8(10)5-12-7-3-1-2-6(11)4-7/h1-4,8,12H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXDEAOTNRLGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.